molecular formula C22H30N2O2 B6025745 N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine

Cat. No. B6025745
M. Wt: 354.5 g/mol
InChI Key: WHZNRWBQKVMQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use as a medication for various neurological and psychiatric disorders. In

Mechanism of Action

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's antidepressant and anxiolytic effects. Additionally, this compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound increases extracellular dopamine levels in the brain, leading to an antidepressant and anxiolytic effect. It has also been shown to have analgesic properties, potentially through its interaction with the sigma-1 receptor. However, this compound has been shown to have cardiovascular effects, including an increase in heart rate and blood pressure, which may limit its use as a medication.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine has been widely studied in animal models for its potential use as a medication. Its affinity for the dopamine transporter and sigma-1 receptor make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its cardiovascular effects may limit its use in human clinical trials.

Future Directions

Future research on N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine could focus on its potential use in the treatment of addiction, as it has been shown to have an effect on the reward pathway in the brain. Additionally, further studies could explore the compound's interaction with other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, research could focus on developing derivatives of this compound with improved pharmacological properties, such as reduced cardiovascular effects.
In conclusion, this compound, or this compound, is a synthetic compound that has been studied for its potential use as a medication for various neurological and psychiatric disorders. Its mechanism of action involves blocking the reuptake of dopamine, leading to an increase in dopamine levels in the brain. While it has potential as a medication, its cardiovascular effects may limit its use in human clinical trials. Future research could focus on its potential use in the treatment of addiction, its interaction with other neurotransmitter systems, and the development of derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine involves the reaction between N-methylpiperidine and 3,4-dimethoxybenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with benzyl chloride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of mood and reward. Studies have also suggested that this compound may have potential as an analgesic and anesthetic agent.

properties

IUPAC Name

N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-23(15-18-8-5-4-6-9-18)20-10-7-13-24(17-20)16-19-11-12-21(25-2)22(14-19)26-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZNRWBQKVMQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.